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Compound of Interest

Compound Name:
Tert-butyl 5-oxo-1,4-diazepane-1-

carboxylate

CAS No.: 190900-21-1

Cat. No.: B071317 Get Quote

Executive Summary & Scaffold Architecture
The 1,4-diazepan-5-one (homopiperazinone) scaffold represents a "privileged structure" in

medicinal chemistry, primarily valued for its ability to mimic peptide secondary structures

without the metabolic instability of native peptides. Unlike 1,4-benzodiazepines, which rely on a

fused benzene ring to enforce rigidity, the 1,4-diazepan-5-one offers a tunable degree of

flexibility, allowing it to adopt specific conformations (e.g., twisted chair or boat) required to fit

into tight binding pockets such as the LFA-1 I-domain or protease active sites.

Comparative Scaffold Analysis

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b071317?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature 1,4-Diazepan-5-one 1,4-Benzodiazepine Piperazinone

Ring Size
7-membered

(Medium)
7-membered (Fused) 6-membered

Conformation
Flexible (Twisted

Chair/Boat)
Rigid (Planar/Boat) Rigid (Chair)

Primary Utility
Peptidomimetic (

-turn)
GPCR Ligand (GABA) -turn mimetic

Solubility
High (

rich)
Low (Aromatic rich) Moderate

Metabolic Liability Low (Amide stability)
Moderate (Oxidation

prone)
Low

Detailed Structure-Activity Relationship (SAR)[1]
The biological activity of 1,4-diazepan-5-one analogs is governed by the specific spatial

arrangement of substituents at the N1, N4, C2, and C7 positions. The scaffold acts as a

template to project pharmacophores (hydrophobic groups, H-bond donors/acceptors) in a

geometry that mimics the

and

residues of a peptide turn.

Core SAR Map
The following diagram illustrates the functional impact of substitutions at key positions on the

scaffold.
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1,4-Diazepan-5-one
Core Scaffold

N1 Position
(Amide Nitrogen)

C2 Position
(Alpha to Carbonyl)

N4 Position
(Amine Nitrogen)

C7 Position
(Alpha to Amine)

C5 Carbonyl
(H-Bond Acceptor)

Alkylation prevents H-bond donation.
Critical for membrane permeability.

Modification

Substituents here mimic
amino acid side chains (i+1).

Stereochemistry

Ideal for capping groups
(Ureas/Sulfonamides) to engage

distal pockets.

Derivatization

Bulky groups tolerated.
Controls ring puckering.

Sterics
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Figure 1: Functional mapping of the 1,4-diazepan-5-one scaffold. Key interaction points are

highlighted to guide medicinal chemistry optimization.

Case Study: LFA-1 Antagonism
A definitive example of this scaffold's utility is the development of Lymphocyte Function-

Associated Antigen-1 (LFA-1) antagonists.[1][2][3] LFA-1 interaction with ICAM-1 is critical for

T-cell activation.[3] Researchers at Novartis identified 1,4-diazepane-2,5-diones (a dicarbonyl

analog) as potent inhibitors of this interaction.

Mechanism: The scaffold binds to the I-domain of LFA-1 (the "Lovastatin site"), locking the

integrin in a low-affinity conformation.

Comparative Data: The table below compares the potency of diazepane analogs against the

natural product Lovastatin.
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Compound ID
Structure
Description

IC50 (LFA-1/ICAM-
1)

Mechanism

Lovastatin
Natural Product

(Control)
~1500 nM Allosteric (I-domain)

Compound 18d
1,4-diazepane-2,5-

dione (N1-benzyl)
110 nM Allosteric (I-domain)

Compound 18e

1,4-diazepane-2,5-

dione (N1-3,5-Cl-

benzyl)

70 nM Allosteric (I-domain)

Analog 18f
Methyl ester derivative

of 18d
> 1000 nM (Inactive)

Loss of H-bond/Steric

clash

Data Source: Wattanasin et al., Bioorg. Med. Chem. Lett. 2003.[2]

Key Insight: The dramatic increase in potency (Compound 18e vs. Lovastatin) validates the

scaffold's ability to position hydrophobic aromatic rings (via N1 and N4) into the LFA-1 allosteric

pocket more effectively than the flexible open chain of the natural product.

Experimental Protocols
Solid-Phase Synthesis of 1,4-Diazepan-5-ones
To rapidly explore the SAR, a solid-phase approach is superior to solution-phase methods. The

following protocol, adapted from Giovannoni et al. and Fülöpová et al., utilizes a "Backbone

Amide Linker" (BAL) strategy to facilitate cyclization.[4]

Reagents & Equipment:

Resin: Aldehyde-functionalized resin (e.g., 4-formyl-3,5-dimethoxyphenoxymethyl

polystyrene).

Amino Acids: Fmoc-protected amino acids (Fmoc-AA-OH).

Coupling Agents: HATU, DIPEA, NaBH(OAc)3.
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Solvents: DMF, DCM, TFA.

Step-by-Step Workflow:

Reductive Amination (Resin Loading):

Suspend resin (1.0 equiv) in 1% AcOH/DMF.

Add primary amine (R1-NH2, 5.0 equiv) and NaBH(OAc)3 (5.0 equiv).

Shake at 25°C for 12 hours. Wash with DMF, MeOH, DCM.

Checkpoint: Perform Chloranil test to confirm secondary amine formation (Blue color).

Acylation (First Amino Acid):

React resin-bound amine with Fmoc-AA1-OH (5.0 equiv), HATU (5.0 equiv), and DIPEA

(10 equiv) in DMF.

Shake for 4 hours. Repeat coupling if necessary.

Remove Fmoc group: 20% Piperidine in DMF (2 x 10 min).

Acylation (Second Amino Acid/Precursor):

Couple Fmoc-AA2-OH (or alpha-bromo acid for simple diazepanones) using standard

HATU conditions.

Remove Fmoc group.[4]

Cyclization (Ring Closure):

Critical Step: The cyclization is often spontaneous after Fmoc removal due to the proximity

of the free amine to the resin-bound ester/amide.

If not spontaneous, heat in DMSO at 60°C with 5% acetic acid for 24 hours.

Cleavage:
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Treat resin with TFA/H2O/TIS (95:2.5:2.5) for 2 hours.

Precipitate filtrate in cold diethyl ether.

Synthesis Workflow Diagram

Aldehyde Resin

1. Reductive Amination
(R1-NH2, NaBH(OAc)3)

 Immobilize Amine

2. Acylation (Fmoc-AA-OH)
(HATU, DIPEA)

 Build Peptide Chain

3. Fmoc Deprotection
(20% Piperidine)

 Expose Nucleophile

4. Cyclization
(Spontaneous or Heat/Acid)

 Ring Closure

5. TFA Cleavage
(Release 1,4-Diazepan-5-one)

 Final Product

Click to download full resolution via product page

Figure 2: Solid-phase synthesis workflow for generating 1,4-diazepan-5-one libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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